Guaiol

Description

This compound has been reported in Tetradenia riparia, Humulus lupulus, and other organisms with data available.

structure in first source

Propriétés

IUPAC Name |

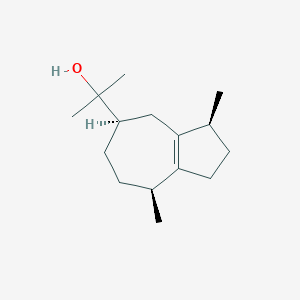

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of guaiol sesquiterpenoid alcohol?

An In-depth Technical Guide to the Chemical Properties of Guaiol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as champacol, is a naturally occurring bicyclic sesquiterpenoid alcohol with the chemical formula C15H26O.[1][2] It is a significant constituent of the essential oils of various plants, most notably guaiacum wood and cypress pine.[1] This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, structure, reactivity, and spectroscopic profile. Additionally, it delves into its known interactions with biological signaling pathways and outlines relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature with a characteristic woody and rosy aroma.[1][3] Its physical and chemical properties are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C15H26O | [1][2][4] |

| Molecular Weight | 222.37 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 91-93 °C | [6][7][8] |

| Boiling Point | 288 °C (with slight decomposition) | [4] |

| 198 °C | [5] | |

| Density | 0.961 g/mL | [1] |

| 0.9714 g/cm³ (at 20°C) | [6] | |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4][6][9] |

| Optical Rotation | [α]D20 -30° (c = 4 in ethanol) | [4] |

| Refractive Index | nD100 1.4716 | [4] |

Chemical Structure and Stereochemistry

This compound is a sesquiterpenoid alcohol characterized by a bicyclic azulene skeleton. Its systematic IUPAC name is 2-[(3S,5R,8S)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.[1][10] The structure features a tertiary alcohol functional group attached to the five-membered ring of the octahydroazulene core. The stereochemistry of naturally occurring (-)-guaiol has been established, with defined stereocenters at positions 3, 5, and 8.[11]

Reactivity and Chemical Transformations

This compound exhibits reactivity characteristic of a tertiary alcohol and a bicyclic alkene.

-

Reaction with Electrophilic Bromine: this compound produces a distinct deep purple color when it reacts with electrophilic bromine reagents.[1][12] This colorimetric reaction can be used as a qualitative test for its presence.

-

Dehydrogenation: Upon heating with sulfur, this compound can be dehydrogenated to form guaiazulene, an aromatic derivative.[1]

-

Oxidation: The oxidation of this compound can lead to the formation of a decalone derivative.[13] Studies have shown that the structure of this product contains a cis-fused ring system.[13]

Spectroscopic Analysis

The structural elucidation and identification of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectroscopy are crucial for the structural confirmation of this compound.[14][15] While specific peak assignments can vary slightly depending on the solvent and instrument, the general spectral features are well-documented. Data for both crude and purified this compound have been reported.[14]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound in complex mixtures like essential oils.[2][16] The electron ionization (EI) mass spectrum of this compound is available in spectral databases such as the NIST WebBook.[2][16]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and C-H stretching and bending vibrations of the hydrocarbon backbone.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound to modulate key cellular signaling pathways, particularly in the context of cancer.

mTOR Signaling Pathway

This compound has been identified as a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[17] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to reduce the phosphorylation of mTOR, which in turn affects the activity of its downstream substrates, leading to reduced cell viability.[17]

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been implicated in the inhibition of the PI3K/Akt signaling pathway in lung adenocarcinoma (LUAD).[18] By suppressing this pathway, this compound can induce apoptosis in cancer cells.[18]

Caption: this compound's role in the PI3K/Akt signaling pathway and apoptosis.

Experimental Protocols

Extraction and Purification

This compound can be isolated from natural sources like guaiac wood oil through various methods. A common laboratory-scale procedure involves:

-

Solvent Extraction: Extraction of the essential oil from the plant material using a volatile solvent such as ethanol or acetone.[6]

-

Crystallization: this compound can be purified from the crude extract by recrystallization, often from ethanol.[14] The lower solubility of this compound at reduced temperatures allows for its separation from other components of the essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the analysis of this compound in an essential oil sample would involve the following steps:

-

Sample Preparation: Dilution of the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS, is typically used.[16]

-

Carrier Gas: Helium is a common carrier gas.[16]

-

Temperature Program: A temperature ramp is employed to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C at a rate of 3°C/min.[16]

-

-

MS Detection:

-

The separated components are introduced into a mass spectrometer.

-

Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

The resulting mass spectrum of this compound is then compared to a reference spectrum from a database (e.g., NIST, Wiley) for positive identification.

-

Caption: A typical workflow for the GC-MS analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. fernvalleyfarms.com [fernvalleyfarms.com]

- 4. This compound [drugfuture.com]

- 5. true-blue.co [true-blue.co]

- 6. (-)-GUAIOL CAS#: 489-86-1 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. (-)-guaiol [thegoodscentscompany.com]

- 9. Institut für Hanfanalytik [hanfanalytik.at]

- 10. This compound | C15H26O | CID 227829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. The this compound color reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Distribution, and Biosynthesis of Guaiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom, with a particular focus on the Guaiacum genus. It delves into the biosynthetic pathways responsible for its production and the signaling cascades that regulate its synthesis. This document also outlines detailed experimental protocols for the extraction and quantification of this compound, and presents quantitative data on its occurrence in various plant tissues.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, contributing to their characteristic woody and floral aromas. Its primary natural sources include plants from the Zygophyllaceae and Cupressaceae families.

Guaiacum Genus: The Principal Source

The genus Guaiacum, comprising species such as Guaiacum officinale and Guaiacum sanctum, is renowned for its dense, resinous heartwood, which is a rich source of this compound. This wood, commonly known as lignum-vitae, has been traditionally used for medicinal purposes. While this compound is most abundant in the heartwood, it is also present in other parts of the plant, including the flowers.

Other Notable Plant Sources

Beyond the Guaiacum genus, this compound is a significant component of the essential oils of several other plants:

-

Cypress Pine (Callitris species): Various species of cypress pine are known to contain this compound in their wood and essential oil.

-

Bulnesia sarmientoi (Palo Santo): Often used interchangeably with Guaiacum, the wood oil of this species is a major commercial source of this compound.

-

Xylopia sericea: The essential oil from the fruit of this Brazilian plant has been found to contain up to 14% this compound.

-

Cannabis (Cannabis sativa): this compound is one of the many terpenes found in cannabis, contributing to the aroma and potential therapeutic effects of certain strains.

-

Nutmeg, Cumin, Lilacs, and Apples: this compound is also found in trace amounts in these and other plants, where it contributes to their unique scent profiles.

Quantitative Distribution of this compound

The concentration of this compound varies significantly between plant species and within different tissues of the same plant. The following table summarizes the available quantitative data on this compound content.

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Bulnesia sarmientoi | Wood Oil | 25 - 30% | |

| Xylopia sericea | Fruit Essential Oil | up to 14% |

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytoplasm. This pathway provides the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the characteristic guaiane skeleton of this compound involves the cyclization of the C15 precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically sesquiterpene synthases.

Research on related compounds suggests that δ-guaiene synthases are responsible for the formation of the guaiane-type sesquiterpene backbone. These enzymes catalyze the conversion of FPP to δ-guaiene. The subsequent conversion of δ-guaiene to this compound, which involves the addition of a hydroxyl group, is likely facilitated by a cytochrome P450 monooxygenase. However, the specific enzyme responsible for this final hydroxylation step in this compound biosynthesis has not yet been definitively identified.

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Signaling Pathways Regulating this compound Biosynthesis

The production of sesquiterpenes like this compound is tightly regulated by a complex network of signaling pathways in plants, primarily involving the phytohormones jasmonate (JA) and gibberellin (GA). These signaling cascades ultimately influence the expression of terpene synthase genes.

The Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolite production, including sesquiterpenes. The core of this pathway involves the interaction of JAZ (Jasmonate ZIM-domain) proteins and the transcription factor MYC2.

In the absence of jasmonic acid, JAZ proteins act as repressors by binding to and inhibiting the activity of MYC2. Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid levels rise, leading to the degradation of JAZ proteins. This releases MYC2, allowing it to activate the transcription of target genes, including sesquiterpene synthase genes, thereby increasing the production of compounds like this compound.

Figure 2: Simplified jasmonate signaling pathway for sesquiterpene biosynthesis.

Crosstalk with the Gibberellin Signaling Pathway

The gibberellin signaling pathway, primarily known for its role in plant growth and development, exhibits crosstalk with the jasmonate pathway in regulating terpene biosynthesis. DELLA proteins, which are key repressors in the GA signaling pathway, can interact with JAZ proteins. This interaction modulates the activity of MYC2, creating a balance between growth and defense responses. High levels of GA lead to the degradation of DELLA proteins, which can influence the stability and repressive function of JAZ proteins, thereby affecting the output of the JA signaling cascade on sesquiterpene synthesis.

Experimental Protocols

Extraction of this compound from Guaiacum Wood

5.1.1. Hydrodistillation

This is a traditional method for extracting essential oils from plant materials.

-

Sample Preparation: The heartwood of Guaiacum is ground into a coarse powder.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

Place a known quantity of the powdered wood (e.g., 100 g) into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L).

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and maintain a gentle boil for a specified duration (e.g., 4-6 hours).

-

The steam and volatile compounds will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

-

Once the extraction is complete, allow the apparatus to cool.

-

Carefully collect the essential oil layer, which will separate from the aqueous layer.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

The Enigmatic Path to Guaiol: A Technical Guide to its Biosynthesis in Coniferous Trees

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a bicyclic sesquiterpenoid alcohol, is a significant natural product found in the essential oils of various plants, notably in coniferous trees such as those from the Pinus and Cupressaceae families. Its characteristic woody, floral aroma has made it a valuable ingredient in the fragrance industry. Beyond its scent, this compound has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Understanding the biosynthetic pathway of this compound in coniferous trees is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in these economically and ecologically important trees, detailing the putative enzymatic steps, relevant quantitative data, and key experimental protocols for its study.

The General Pathway to Sesquiterpenes: Setting the Stage for this compound

The biosynthesis of all terpenes, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For sesquiterpenes (C15), the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.

The formation of FPP is a multi-step process:

-

Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a key regulatory step in the MVA pathway.

-

Mevalonate to IPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP.

-

IPP Isomerization: Isopentenyl pyrophosphate isomerase (IPPI) catalyzes the conversion of IPP to DMAPP.

-

FPP Synthesis: Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 precursor, FPP.

A Preliminary Investigation into the Anti-inflammatory Properties of Guaiol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-inflammatory capabilities. It details the current understanding of its mechanisms of action, focusing on key inflammatory signaling pathways such as JAK/STAT, NF-κB, and MAPKs. This document synthesizes available preclinical data, outlines detailed experimental protocols for in vitro and in vivo evaluation, and presents the information in a structured format to facilitate further research and development of this compound as a potential anti-inflammatory agent. While preliminary evidence is promising, this guide also highlights the existing gaps in the literature, particularly concerning quantitative dose-response data and direct evidence in classical inflammation models, thereby providing a roadmap for future investigations.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound, a bicyclic sesquiterpenoid, has been traditionally associated with various medicinal plants. Preliminary studies suggest that this compound possesses a range of pharmacological activities. This guide focuses specifically on its anti-inflammatory potential, providing a technical resource for researchers and drug development professionals interested in exploring this natural compound further.

Known Anti-inflammatory Mechanisms of this compound

Current research into the anti-inflammatory mechanisms of this compound is in its early stages. However, one key study has elucidated its role in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting STAT3.

Inhibition of the IL-10-Mediated STAT3 Signaling Pathway

A significant study in a preclinical model of lung cancer demonstrated that (-)-guaiol can suppress the M2 polarization of macrophages.[1][2][3] M2 macrophages are known to contribute to a pro-tumor and anti-inflammatory microenvironment, in part through the secretion of interleukin-10 (IL-10). This study revealed that (-)-guaiol treatment led to a reduction in IL-10 secretion.[1][2] Furthermore, it was shown that (-)-guaiol weakened the phosphorylation of STAT3, a key transcription factor activated by IL-10.[1][2][3] This suggests that this compound's anti-inflammatory effects may be, at least in part, mediated by its ability to interfere with the IL-10/STAT3 signaling axis.

While this evidence is derived from a cancer model, the fundamental role of the JAK/STAT pathway in regulating inflammatory responses suggests that this mechanism is highly relevant to this compound's broader anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Effects

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the direct anti-inflammatory effects of this compound in classical inflammation models. Specific dose-response data, such as IC50 values for the inhibition of key inflammatory enzymes and the percentage of inhibition of pro-inflammatory cytokine production, are not yet well-documented. The following tables are presented to structure the type of quantitative data that is essential for a comprehensive evaluation of this compound's anti-inflammatory profile and to serve as a template for future experimental data presentation.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Target | Test System | IC50 (µM) | % Inhibition (at a given concentration) | Reference |

| Enzyme Inhibition | |||||

| COX-1 | Purified enzyme | Data not available | Data not available | ||

| COX-2 | Purified enzyme | Data not available | Data not available | ||

| 5-LOX | Purified enzyme | Data not available | Data not available | ||

| iNOS | LPS-stimulated RAW 264.7 cells | Data not available | Data not available | ||

| Cytokine Inhibition | |||||

| TNF-α | LPS-stimulated RAW 264.7 cells | Data not available | Data not available | ||

| IL-1β | LPS-stimulated RAW 264.7 cells | Data not available | Data not available | ||

| IL-6 | LPS-stimulated RAW 264.7 cells | Data not available | Data not available |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema | Reference |

| Control (Vehicle) | - | e.g., 1.5 ± 0.1 | - | |

| This compound | e.g., 10 | Data not available | Data not available | |

| This compound | e.g., 50 | Data not available | Data not available | |

| This compound | e.g., 100 | Data not available | Data not available | |

| Positive Control (e.g., Indomethacin) | e.g., 10 | e.g., 0.7 ± 0.05 | e.g., 53% |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This protocol is foundational for assessing the effect of this compound on the production of inflammatory mediators.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO, typically <0.1%). Incubate for 1-2 hours.

-

Stimulation: Add LPS (from Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for the measurement of cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO).

-

Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to assess any cytotoxic effects of this compound.

-

Assay Principle: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6.

-

Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

This assay determines if this compound inhibits the NF-κB signaling pathway.[4][5][6][7]

-

Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

-

Transfection (for transient assays): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Seed the transfected cells in a 96-well plate. Pre-treat with this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

This method assesses the effect of this compound on the phosphorylation (activation) of key signaling proteins.[8][9][10][11]

-

Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated forms of p38, JNK, ERK, and STAT3, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[12][13][14][15]

-

Animals: Use male Wistar rats or Swiss albino mice (180-220 g).

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle control

-

This compound (multiple doses, e.g., 10, 50, 100 mg/kg, administered orally or intraperitoneally)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Treatment: Administer this compound or the control substances 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows described.

Caption: In Vitro Experimental Workflow for Assessing this compound's Effect on Cytokine Production.

References

- 1. (−)-Guaiol inhibit epithelial-mesenchymal transition in lung cancer via suppressing M2 macrophages mediated STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Guaiol inhibit epithelial-mesenchymal transition in lung cancer via suppressing M2 macrophages mediated STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. bowdish.ca [bowdish.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Initial Screening of Guaiol's Anticancer Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a sesquiterpenoid alcohol found in the essential oils of various medicinal plants, has recently emerged as a compound of interest in oncology research. Traditionally known for its anti-inflammatory and antimicrobial properties, preliminary studies now indicate that this compound possesses potent antitumor activities, particularly against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the initial in vitro screening of this compound's anticancer effects, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and the key signaling pathways it modulates. The guide also includes detailed experimental protocols and data visualizations to support further research and development.

In Vitro Cytotoxicity of this compound

The initial step in evaluating the anticancer potential of a compound involves assessing its cytotoxicity against various cancer cell lines. Studies have shown that (-)-Guaiol effectively inhibits the growth of NSCLC cells.[1][2]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated a dose-dependent inhibitory effect on the growth of NSCLC cell lines A549 and H1299.[2] The IC50 values from these studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Notes |

| A549 | Non-Small Cell Lung Cancer | 121.7 | Significantly lower than its effect on normal lung cells.[2] |

| H1299 | Non-Small Cell Lung Cancer | 211.5 | Demonstrates broad activity against NSCLC.[2] |

| BEAS-2B | Normal Lung Epithelial Cells | 297.1 | Indicates a degree of selectivity for cancer cells over normal cells.[2] |

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach involving the induction of apoptosis, autophagy, cell cycle arrest, and immunogenic cell death. These mechanisms are often interconnected and regulated by complex signaling pathways.

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy in NSCLC cells.[1][3] A key discovery is that this compound promotes the degradation of RAD51, a crucial protein in DNA homologous recombination repair, through an autophagy-mediated process.[1] This degradation leads to an accumulation of DNA double-strand breaks (DSBs), which in turn triggers apoptosis.[1][4]

Furthermore, this compound's induction of autophagy is linked to its ability to inhibit the mTOR signaling pathway, specifically by targeting both mTORC1 and mTORC2 complexes.[5][6] This inhibition disrupts downstream signaling, including the PI3K/Akt pathway, which is known to suppress apoptosis and promote cell survival.[2][4]

Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle. Flow cytometry analysis has revealed that this compound treatment causes a significant accumulation of NSCLC cells in the S phase of the cell cycle.[1] This arrest prevents the cells from progressing to mitosis and dividing, thereby contributing to the overall inhibition of tumor growth.

Modulation of the Tumor Microenvironment

Recent studies suggest that this compound's anticancer activity extends to modulating the tumor microenvironment. It has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing M2 macrophage-mediated STAT3 signaling.[7] this compound achieves this by reducing the secretion of Interleukin-10 (IL-10) from M2 macrophages, which in turn prevents the activation of the STAT3 pathway in lung cancer cells.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible screening of potential anticancer compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[12]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-10 µL of PI staining solution.[12][14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][14]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14] Healthy cells are negative for both stains; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. Before staining, cells must be fixed, typically with ethanol, to permeabilize the membranes.[16] RNase treatment is necessary to prevent PI from binding to double-stranded RNA.[13]

Protocol:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.[16]

-

Washing: Wash cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.[13]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17]

-

Incubation (Fixation): Incubate on ice for at least 30-60 minutes. Cells can be stored at 4°C for extended periods at this stage.[13][17]

-

Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

-

RNase Treatment: Resuspend the pellet and treat with RNase A (e.g., 50 µL of 100 µg/mL solution) to degrade RNA.[16]

-

PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use doublet discrimination to exclude cell clumps from the analysis.[17]

Conclusion and Future Directions

Initial screenings reveal that this compound is a promising natural compound with significant anticancer activity against non-small cell lung cancer. Its multifaceted mechanism of action—involving the induction of apoptosis and autophagy via inhibition of the mTOR/Akt pathway, S-phase cell cycle arrest, and modulation of the tumor microenvironment—makes it an attractive candidate for further development.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the antitumor effects of this compound in preclinical animal models of NSCLC and other cancers.

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.

-

Broader Screening: Assessing the efficacy of this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.

This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of this compound in oncology.

References

- 1. (−)-Guaiol regulates RAD51 stability via autophagy to induce cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Guaiol triggers immunogenic cell death and inhibits tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (−)-Guaiol regulates autophagic cell death depending on mTOR signaling in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (−)-Guaiol inhibit epithelial-mesenchymal transition in lung cancer via suppressing M2 macrophages mediated STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. termedia.pl [termedia.pl]

- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to the Olfactory Characteristics and Aromatic Profile of Guaiol for Researchers and Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of the olfactory characteristics and aromatic profile of guaiol, a sesquiterpenoid alcohol of interest to researchers, scientists, and professionals in drug development. This document outlines its distinct scent profile, summarizes available quantitative data, and details relevant experimental protocols.

Olfactory Characteristics of this compound

This compound (CAS: 489-86-1) is a naturally occurring sesquiterpenoid alcohol recognized for its characteristic woody and floral aromatic profile. Its scent is often described as having prominent notes of pine, rose, and wood.[1][2] This complex aroma contributes to the olfactory signature of various plants and essential oils.

The aromatic profile of this compound can be characterized by the following descriptors:

While a specific odor detection threshold for this compound in air or water has not been definitively established in the reviewed literature, its potent and distinct aroma suggests a low threshold of perception. For context, related compounds such as guaiacol have reported odor detection thresholds in the parts-per-billion (ppb) range.[1][2] The determination of a precise odor threshold for this compound would require specific gas chromatography-olfactometry (GC-O) studies.

Aromatic Profile and Natural Occurrence

This compound is a significant contributor to the aromatic profile of several well-known essential oils and is found in various plant species. Its concentration can vary significantly depending on the botanical source, geographical origin, and extraction method.

Quantitative Data on this compound Concentration

The following table summarizes the reported concentrations of this compound in various natural sources.

| Natural Source | Plant Species | Typical this compound Concentration (% of Essential Oil) | Reference |

| Guaiac Wood Oil | Bulnesia sarmientoi | 40 - 72% | N/A |

| Blue Cypress Oil | Callitris intratropica | 12.0 - 21.25% | [3][4] |

| Cannabis | Cannabis sativa L. | Varies by cultivar; present in higher concentrations in strains such as 'ACDC' and 'Golden Pineapple' but specific percentages are not widely reported. | N/A |

Experimental Protocols

The characterization and quantification of this compound's aromatic profile rely on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.

Methodology:

-

Sample Preparation:

-

Dilute the essential oil or plant extract in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range of the instrument.

-

Add an internal standard (e.g., n-tridecane) to the sample for accurate quantification.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum by comparison to a certified reference standard and the NIST library.

-

Quantify the concentration of this compound by creating a calibration curve using the certified reference standard and the internal standard.

-

Sensory Analysis: Descriptive Profiling

Descriptive sensory analysis is used to identify and quantify the specific aromatic attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

Recruit 8-12 panelists based on their sensory acuity, ability to describe scents, and availability.

-

Train panelists on the recognition and intensity rating of woody, floral, and other relevant aroma standards (e.g., solutions of reference compounds like alpha-pinene for "piney" and phenylethyl alcohol for "rosy").

-

-

Sample Preparation and Presentation:

-

Prepare solutions of pure this compound at various concentrations in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Present samples to panelists in a controlled environment (odor-free, consistent temperature and lighting).

-

Samples should be coded with random three-digit numbers and presented in a randomized order.

-

-

Evaluation Procedure:

-

Panelists evaluate the aroma of each sample by sniffing from a smelling strip or a capped vial.

-

Panelists rate the intensity of each identified aroma attribute (e.g., woody, piney, rosy, floral, sweet) on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

-

-

Data Analysis:

-

Analyze the intensity ratings for each attribute using statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity ratings and assess panelist performance.

-

Visualize the results using a spider web (or radar) plot to represent the aromatic profile of this compound.

-

References

Guaiol as a Potential Biomarker in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The search for novel biomarkers to improve early diagnosis, risk stratification, and therapeutic monitoring is a critical area of research. Guaiol, a sesquiterpenoid alcohol, presents an intriguing yet largely unexplored candidate as a potential biomarker. As a component of the human exposome, originating from dietary sources and potentially modulated by the gut microbiota, its presence and concentration in biological fluids may reflect metabolic states influenced by diet-host-microbiome interactions. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound, detailed methodologies for its quantification, and a forward-looking perspective on its potential role in metabolic studies.

Introduction to this compound

This compound, also known as champacol, is a natural sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is found in the essential oils of various plants, most notably guaiacum and cypress pine. Unlike many endogenous metabolites, this compound is not naturally produced by the human body. Instead, it is considered part of the human exposome, which encompasses all environmental exposures throughout an individual's life.[1] Its detection in human blood indicates absorption from external sources, such as diet or inhalation.

The investigation of volatile organic compounds (VOCs) as non-invasive biomarkers for metabolic diseases is a growing field.[2][3][4][5] These compounds, present in breath, urine, and feces, can reflect the metabolic activity of both the host and the gut microbiome.[2][4] Given that this compound is a VOC, its potential as a biomarker is plausible within this framework.

The Rationale for this compound as a Metabolic Biomarker

While direct evidence linking this compound to metabolic syndrome is currently lacking, several lines of indirect evidence support its investigation:

-

Dietary Origin and Gut Microbiome Interaction: Many plant-derived compounds, including sesquiterpenoids, are metabolized by the gut microbiota.[6][7][8] The composition and activity of the gut microbiome are known to be altered in metabolic diseases. Therefore, variations in this compound levels could reflect a specific gut microbiome profile associated with metabolic dysregulation.

-

Anti-inflammatory and Antioxidant Properties: Metabolic syndrome is characterized by a state of chronic low-grade inflammation and oxidative stress. Other sesquiterpenoids have demonstrated anti-inflammatory and antioxidant properties.[9][10][11] Investigating whether this compound possesses similar properties and if its levels correlate with inflammatory markers in metabolic syndrome is a promising research avenue.

-

General Effects of Sesquiterpenoids on Metabolism: Studies have shown that some sesquiterpenes and their derivatives may have beneficial effects against a range of metabolic syndromes, including hyperglycemia and hyperlipidemia.[9][12]

Quantitative Data

A thorough review of existing literature reveals a significant gap in quantitative data regarding this compound levels in human metabolic studies. To date, no studies have been published that compare the concentrations of this compound in healthy control populations versus cohorts with metabolic syndrome, diabetes, or obesity. The table below is presented as a template for future studies to populate as data becomes available.

Table 1: Hypothetical Comparative Analysis of this compound Concentrations in Human Plasma (Template for Future Research)

| Analyte | Healthy Control (n=...) [ng/mL] | Metabolic Syndrome (n=...) [ng/mL] | p-value | Fold Change |

| This compound | Mean ± SD | Mean ± SD | - | - |

*Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a biomarker. The following protocol is adapted from a validated method for the quantification of this compound in rat plasma using gas chromatography-mass spectrometry (GC-MS) and can be applied to human plasma or serum.

Quantification of this compound in Human Plasma/Serum by GC-MS

Objective: To determine the concentration of this compound in human plasma or serum samples.

Principle: this compound is extracted from the plasma/serum matrix using liquid-liquid extraction. The extract is then analyzed by a GC-MS system operating in selected ion monitoring (SIM) mode for sensitive and specific quantification.

Materials and Reagents:

-

Human plasma/serum samples

-

This compound analytical standard

-

Internal Standard (IS) (e.g., borneol or another suitable volatile compound not present in the samples)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Deionized water

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma/serum.

-

Spike with the internal standard solution.

-

Add 800 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Repeat the extraction step with another 800 µL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 1 minute.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

This compound Ions (m/z): 161.1 (quantifier), 107.1, 59.1 (qualifiers).

-

Internal Standard Ions: To be determined based on the chosen IS.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank plasma/serum matrix.

-

Process the calibration standards alongside the unknown samples using the same extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation Parameters (based on rat plasma study):

-

Linearity Range: 1-200 ng/mL

-

Limit of Detection (LOD): ~0.25 ng/mL

-

Limit of Quantification (LOQ): ~1 ng/mL

Visualizations: Pathways and Workflows

Conceptual Biosynthetic Origin of this compound

The following diagram illustrates the general biosynthetic pathway for sesquiterpenoids, the class of compounds to which this compound belongs. This pathway occurs in plants.

Caption: General plant biosynthetic pathway leading to this compound.

Experimental Workflow for this compound Biomarker Discovery

This diagram outlines a typical workflow for investigating this compound as a potential biomarker in human metabolic studies.

Caption: Workflow for this compound biomarker discovery and validation.

Hypothetical Role of this compound in Metabolic Health

The following diagram presents a hypothetical framework for how dietary this compound might be linked to metabolic outcomes, providing a basis for future research.

Caption: Hypothetical link between dietary this compound and metabolic health.

Future Directions and Conclusion

The investigation of this compound as a biomarker in metabolic studies is in its infancy. While the foundational tools for its accurate quantification are available, the clinical and metabolic relevance of this compound remains to be established. Future research should focus on:

-

Quantitative Studies: Conducting case-control studies to measure this compound concentrations in well-characterized cohorts of individuals with and without metabolic syndrome.

-

Dietary and Microbiome Correlation: Identifying the primary dietary sources of this compound and investigating its metabolism by specific gut microbial species.

-

Mechanistic Studies: Elucidating the biological effects of this compound on key metabolic pathways, including inflammatory signaling, glucose uptake, and lipid metabolism, using in vitro and in vivo models.

References

- 1. owlstonemedical.com [owlstonemedical.com]

- 2. The interplay of the gut microbiome, bile acids, and volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Interplay of the Gut Microbiome, Bile Acids, and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volatile Organic Compounds as Biomarkers of Gastrointestinal Diseases and Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary compounds in modulation of gut microbiota-derived metabolites [frontiersin.org]

- 8. Role of Intestinal Microbiota in the Bioavailability and Physiological Functions of Dietary Polyphenols [mdpi.com]

- 9. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpenoids lactones: benefits to plants and people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Guaiol: An In-depth Technical Guide to its Antimicrobial and Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated notable antimicrobial and antibacterial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against a range of microbial pathogens. It consolidates available quantitative data, details experimental protocols for antimicrobial testing, and visually represents the proposed mechanisms of action and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have long been recognized for their medicinal properties, including their activity against pathogenic microorganisms. This compound (also known as champacol), a sesquiterpenoid alcohol with a characteristic woody, pine-like aroma, has emerged as a compound of interest due to its reported biological activities, including anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the antimicrobial and antibacterial facets of this compound, providing a detailed technical summary of the existing research.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The available quantitative data from scientific literature is summarized below. It is important to note that while data on pure this compound is available in the form of zones of inhibition, Minimum Inhibitory Concentration (MIC) values have primarily been reported for essential oils containing this compound as a major component.

Table 1: Zone of Inhibition of this compound and its Derivatives

This table presents the zone of inhibition data from a study by Choudhary et al. (2007), where the antibacterial activity of pure (-)-guaiol and its microbially transformed metabolites was assessed using an agar well diffusion method.

| Compound | Concentration (mg/mL) | Escherichia coli (mm) | Bacillus subtilis (mm) | Shigella flexneri (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Salmonella typhi (mm) |

| (-)-Guaiol | 1.0 | 12 | 15 | 10 | 18 | 17 | 13 |

| Imipenem (Control) | 0.5 | 35 | 30 | 28 | 40 | 25 | 32 |

Data extracted from Choudhary, M. I., et al. (2007). Microbial transformation of (-)-guaiol and antibacterial activity of its transformed products. Journal of Natural Products, 70(5), 849–852.

Table 2: Minimum Inhibitory Concentration (MIC) of a this compound-Containing Essential Oil

This table provides the MIC and Minimum Bactericidal Concentration (MBC) of the essential oil of Myrciaria pilosa, which contains this compound as a significant component (13.17%), against strains of Staphylococcus aureus.

| Essential Oil | This compound Content (%) | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

| Myrciaria pilosa leaf oil | 13.17 | Staphylococcus aureus | 5 | 10 - 20 |

Data from a study on the essential oil of Myrciaria pilosa, which highlighted this compound as a major constituent with potent activity against S. aureus.[1]

Experimental Protocols

This section details the methodologies for two common assays used to determine the antimicrobial activity of natural products like this compound.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Nutrient agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Bacterial culture in logarithmic growth phase

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Bacterial culture in logarithmic growth phase

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent)

-

Growth indicator (e.g., resazurin)

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound solution in the wells of the microtiter plate containing MHB.

-

Inoculum Preparation: Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive and negative control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. The addition of a growth indicator like resazurin can aid in visualizing the results (a color change indicates microbial growth).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto nutrient agar plates. The lowest concentration that shows no bacterial growth on the agar is the MBC.

Visualization of Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound like this compound.

Proposed Antibacterial Mechanism of Action of this compound

While the precise signaling pathways of this compound's antimicrobial activity are not yet fully elucidated, the general mechanism for terpenoids is believed to involve the disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

Discussion and Future Directions

The available data suggests that this compound is a promising natural antimicrobial agent. Its activity against Gram-positive bacteria, particularly Staphylococcus aureus, is noteworthy. However, to fully realize its therapeutic potential, further research is required. Key areas for future investigation include:

-

Determination of MIC values for pure this compound: Standardized broth microdilution assays using isolated this compound are crucial to accurately quantify its antimicrobial potency.

-

Broad-spectrum activity: Testing this compound against a wider range of clinically relevant bacteria, including multidrug-resistant strains, is necessary.

-

Mechanism of action studies: Detailed investigations into the molecular mechanisms by which this compound exerts its antimicrobial effects are needed. This includes studying its impact on bacterial cell membranes, essential enzymes, and potential signaling pathways.

-

In vivo efficacy and toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound exhibits significant antimicrobial and antibacterial properties, making it a compelling candidate for further investigation as a potential therapeutic agent. This technical guide has summarized the current knowledge on its antimicrobial effects, providing a foundation for future research and development in this area. The continued exploration of natural products like this compound is essential in the ongoing search for novel solutions to combat infectious diseases.

References

The Enduring Legacy of Guaiol: A Technical Guide to Its Historical Uses in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a sesquiterpenoid alcohol, has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties. This technical guide provides an in-depth analysis of the historical and modern understanding of this compound-containing plants. It synthesizes ethnobotanical knowledge with contemporary pharmacological research, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, illuminating the potential of this compound as a lead compound for novel therapeutics.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in a variety of aromatic plants. Historically, plants rich in this compound have been integral to traditional medicine systems worldwide for treating a spectrum of ailments, from infectious diseases to inflammatory conditions. This guide explores the historical context of these uses, presents quantitative data on this compound content in key botanicals, and delves into the molecular mechanisms underlying its observed therapeutic effects.

This compound-Containing Plants in Traditional Medicine: An Ethnobotanical Overview

A number of plants are recognized for their this compound content and have a documented history of use in traditional medicine. The most prominent among these are Guaiacum officinale (Guaiacwood) and various species of Cypress Pine, particularly Callitris intratropica. Other plants known to contain this compound include cannabis, nutmeg, tea tree, lilacs, cumin, apples, ginger, ginseng, and valerian, though quantitative data for these are less consistently reported.

Historically, Guaiacum officinale was famously brought to Europe in the 16th century as a primary treatment for syphilis. Beyond this, traditional applications of this compound-rich plants have included treatments for gout, rheumatism, sore throats, coughs, and menstrual symptoms. Many of these plants were also utilized for their antimicrobial and insect-repellent properties.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between plant species and even among different chemovars of the same species. The following tables summarize available quantitative data for key this compound-containing plants.

Table 1: this compound Content in Guaiacum officinale (Guaiacwood) Oil

| Plant Part | Extraction Method | This compound Percentage (%) | Reference |

| Wood | Hydro-distillation | 25 - 30% |

Table 2: this compound Content in Callitris intratropica (Australian Blue Cypress) Essential Oil

| Plant Part | Extraction Method | This compound Percentage (%) | Reference |

| Wood and Branches | Steam Distillation | 12.0 - 15.04% | |

| Wood | Steam Distillation | ~20 - 30% |

Table 3: Reported this compound-Rich Cannabis sativa Strains

| Strain Name | Noted Aromatic Profile | Reference |

| White CBG | Floral | |

| Sour G | Floral, Sour Gas | |

| Seaside Special | - | |

| Golden Pineapple | - | |

| Blue Kush | - | |

| ACDC | - |

Note: The concentration of this compound in Cannabis sativa is highly variable depending on the strain and cultivation conditions. The strains listed are noted for their relatively high this compound content, but specific percentages are not consistently available across the literature.

Pharmacological Activities and Mechanisms of Action

Modern scientific investigation has begun to elucidate the molecular mechanisms that underpin the traditional medicinal uses of this compound. Key activities include anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against non-small cell lung cancer (NSCLC). The primary mechanisms of action involve the induction of apoptosis and autophagy through the modulation of key signaling pathways.

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, this compound promotes the expression of the pro-apoptotic protein BAX while inhibiting the anti-apoptotic protein Bcl-2, ultimately leading to cancer cell apoptosis.

This compound also targets the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. It has been found to inhibit both mTORC1 and mTORC2 complexes, leading to the induction of autophagic cell death in cancer cells.

Anti-inflammatory Activity